

An In-depth Technical Guide to N-Ethylisobutylamine (CAS: 13205-60-2)

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Compound of Interest

Compound Name: Ethyl isobutyl amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylisobutylamine, a secondary aliphatic amine utilized as a versatile intermediate and building block in organic synthesis. The document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and safety information, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

N-Ethylisobutylamine, systematically named N-ethyl-2-methylpropan-1-amine, is a secondary amine with the molecular formula $C_6H_{15}N$.^[1] Its structure consists of an ethyl group and an isobutyl group attached to a central nitrogen atom. While specific experimental data for boiling point and density are not readily available in public literature, estimations can be made based on structurally similar amines. Small aliphatic amines are generally soluble in organic solvents and show some solubility in water, which decreases as the hydrocarbon chain length increases.

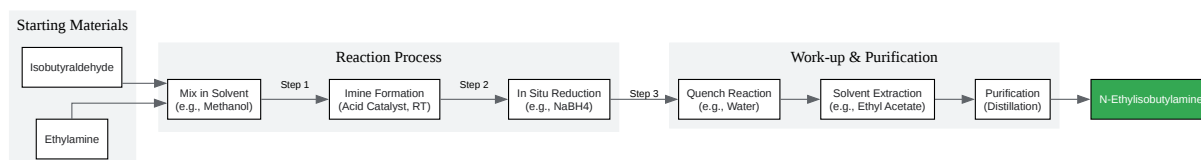
Table 1: Physicochemical and Computed Properties of N-Ethylisobutylamine

Property	Value	Source
IUPAC Name	N-ethyl-2-methylpropan-1-amine	[1]
Synonyms	Ethyl isobutyl amine, N-Isobutyl ethyl amine	[1]
CAS Number	13205-60-2	[1]
Molecular Formula	C6H15N	[1]
Molecular Weight	101.19 g/mol	[1]
Boiling Point	~110-115 °C (Estimated)	
Density	~0.74 g/cm ³ (Estimated)	
Computed XLogP3-AA	1.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Topological Polar Surface Area	12 Å ²	[1]

| Rotatable Bond Count | 3 [1] |

Synthesis of N-Ethylisobutylamine

A common and efficient method for synthesizing secondary amines like N-Ethylisobutylamine is through one-pot reductive amination. This process involves the reaction of an aldehyde (isobutyraldehyde) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine using a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). [2][3][4]



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Caption: Workflow for the synthesis of N-Ethylisobutylamine via reductive amination.

Experimental Protocol: Reductive Amination Synthesis

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add isobutyraldehyde (1.0 eq) and methanol as the solvent.
- **Amine Addition:** Add ethylamine (1.0-1.2 eq) to the solution. A catalytic amount of an acid, such as acetic acid, can be added to facilitate imine formation.[5] Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
- **Reaction Completion:** After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC).
- **Work-up:** Carefully quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure.
- **Extraction:** Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude N-Ethylisobutylamine can be purified by fractional distillation under atmospheric pressure to yield the final product.

Spectroscopic and Analytical Profile

The structural identification of N-Ethylisobutylamine is confirmed through standard spectroscopic techniques. The following tables summarize the expected characteristic signals.

Table 2: Predicted ^1H and ^{13}C NMR Spectral Data

Nucleus	Group	Predicted Chemical Shift (δ , ppm)	Multiplicity / Notes
^1H NMR	-CH₂- (Ethyl)	~2.5 - 2.7	Quartet (q), adjacent to NH and CH₃
	-CH ₃ (Ethyl)	~1.0 - 1.2	Triplet (t), adjacent to CH ₂
	-CH ₂ - (Isobutyl)	~2.3 - 2.5	Doublet (d), adjacent to NH and CH
	-CH- (Isobutyl)	~1.7 - 1.9	Multiplet (m), adjacent to CH ₂ and 2x CH ₃
	-CH ₃ (Isobutyl)	~0.8 - 1.0	Doublet (d), adjacent to CH
	N-H	~0.5 - 2.0	Broad singlet (br s), exchangeable with D ₂ O
^{13}C NMR	-CH ₂ - (Ethyl)	~45 - 50	Carbon adjacent to nitrogen.
	-CH ₃ (Ethyl)	~14 - 16	
	-CH ₂ - (Isobutyl)	~58 - 62	Carbon adjacent to nitrogen.
	-CH- (Isobutyl)	~28 - 32	

|| -CH₃ (Isobutyl) | ~20 - 22 ||

Note: Predicted shifts are based on typical values for aliphatic amines. Actual values may vary based on solvent and concentration.[\[6\]](#)

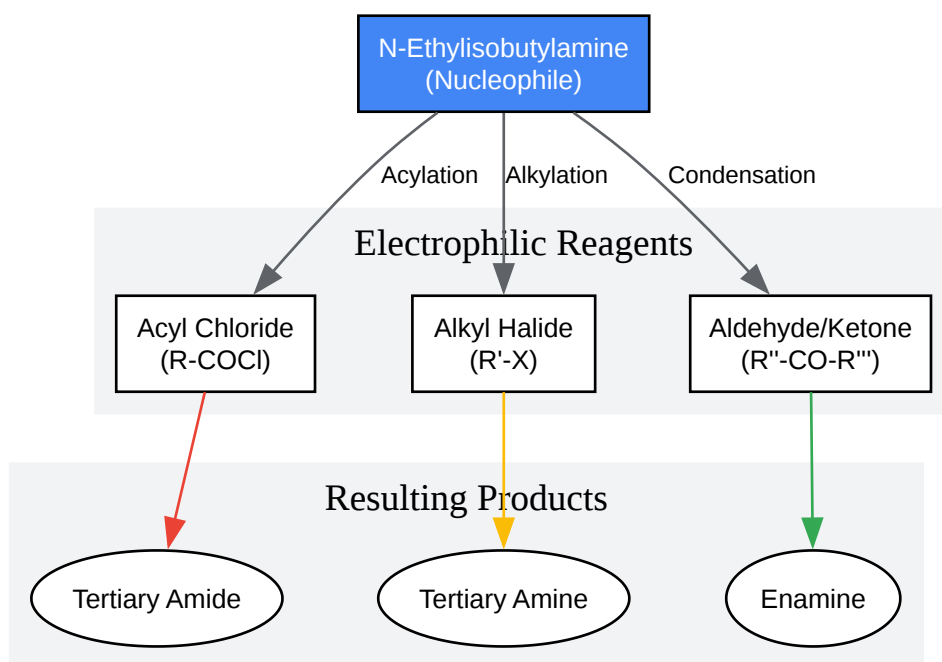
Table 3: Expected IR and Mass Spectrometry Data

Technique	Feature	Expected Value / Observation
IR Spectroscopy	N-H Stretch	3300 - 3500 cm^{-1} (weak, single band for 2° amine) [7][8]
	C-H Stretch (sp^3)	2850 - 2960 cm^{-1} (strong)
	C-N Stretch	1020 - 1250 cm^{-1} (medium) [7][8]
Mass Spectrometry	Molecular Ion (M^+)	$m/z = 101$ (Odd value, consistent with the Nitrogen Rule) [9][10]
(Electron Impact)	Base Peak / Major Fragment	$m/z = 86$; from α -cleavage (loss of a methyl radical, $\bullet\text{CH}_3$)

| | Other Major Fragments | $m/z = 58$; from α -cleavage (loss of a propyl radical, $\bullet\text{C}_3\text{H}_7$) [9] |

Chemical Reactivity and Applications in Drug Development

As a secondary amine, N-Ethylisobutylamine serves as a nucleophile and a base. Its primary utility in research and drug development is as a synthetic intermediate for the construction of more complex molecules, particularly those requiring a specific N-alkylated moiety.



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Caption: General reactivity of N-Ethylisobutylamine with common electrophiles.

- **N-Alkylation and N-Acylation:** The lone pair of electrons on the nitrogen atom allows it to react readily with electrophiles. It can be further alkylated with alkyl halides to form tertiary amines or acylated with acyl chlorides or anhydrides to produce tertiary amides. These reactions are fundamental in building molecular complexity.[11]
- **Role as a Molecular Scaffold:** Simple secondary amines are valuable starting points in fragment-based drug discovery (FBDD). They provide a vector for growing a molecular fragment in a protein's binding pocket, potentially increasing potency and selectivity. The isobutyl and ethyl groups can influence properties such as lipophilicity and steric interactions, which are critical for binding affinity and metabolic stability.[11]
- **Intermediate for Biologically Active Compounds:** While direct use in a marketed drug is not prominently documented, N-Ethylisobutylamine serves as a precursor for more functionalized amines and amides that are scaffolds in various therapeutic areas. For instance, substituted amines are core components of many antihistamines, antipsychotics, and antiarrhythmic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Ethylisobutylamine is not widely available, data from structurally similar, short-chain aliphatic amines (e.g., N-Ethylmethylanine) can be used for guidance. These compounds are typically flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[\[12\]](#)[\[13\]](#)

Table 4: GHS Hazard Information (Representative)

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 2	H225: Highly flammable liquid and vapour.
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.
Acute Toxicity (Dermal)	Category 4	H312: Harmful in contact with skin.
Acute Toxicity (Inhalation)	Category 4	H332: Harmful if inhaled.

| Skin Corrosion | Category 1A/1B | H314: Causes severe skin burns and eye damage. |

Note: This information is based on similar chemicals and should be confirmed with a supplier-specific SDS before handling.

Handling and Storage Recommendations:

- **Engineering Controls:** Work in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Fire Safety:** Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[\[13\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

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References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. N-ethyl-2-methylpropan-1-amine|13205-60-2 - MOLBASE Encyclopedia [m.molbase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2 | Chemsrce [chemsrc.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Ethyl-N-methylpropan-1-amine | C₆H₁₅N | CID 521169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
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